Pentafluoropyridine

説明

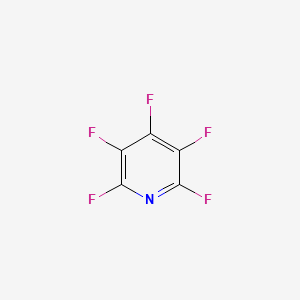

Pentafluoropyridine, also known as perfluoropyridine, is a significant perfluoroaromatic compound with the chemical formula C5F5N. It features a six-membered aromatic ring where five fluorine atoms replace all hydrogen atoms on the carbon atoms.

Synthetic Routes and Reaction Conditions:

Method One: The synthesis of this compound was first reported in the early 1960s, involving the defluorination of perfluoropiperidine. Perfluoropiperidine was prepared by reacting pyridine with anhydrous hydrogen fluoride in an electrochemical synthesis at high temperatures with metals like iron or nickel. Subsequently, this compound was obtained by chromatographic separation.

Method Two: In 1964 and 1965, Chambers et al. and Banks et al. respectively published similar synthesis methods for this compound. The authors heated pentachloropyridine and anhydrous potassium fluoride in a high-pressure vessel to produce this compound. Pentachloropyridine was prepared by reacting pyridine with phosphorus pentachloride. This method produced a mixture of products, which could be separated by distillation. The total amount of halogenated products was about 90%, and the product ratio could be adjusted by changing the temperature and reaction time.

Industrial Production Methods:

- The method involving the reaction of pentachloropyridine with anhydrous potassium fluoride remains the gold standard for commercial synthesis of this compound due to its high yield and efficiency .

Types of Reactions:

Nucleophilic Substitution: this compound undergoes nucleophilic aromatic substitution reactions (SNAr) with various nucleophiles such as oxygen, nitrogen, and sulfur-centered nucleophiles.

CF Bond Activation: This compound is involved in CF bond activation, leading to various chemical transformations.

Photo-Oxidation-Reduction Reactions: this compound can participate in photo-oxidation-reduction reactions.

Common Reagents and Conditions:

- Reactions with amidoximes under basic conditions in dry acetonitrile result in the formation of substituted imidamide systems .

- The use of hydrogen halides in tetrahydrothiophene dioxide leads to the replacement of fluorine ortho and para to ring nitrogen by other halogens .

Major Products:

科学的研究の応用

Medicinal Chemistry

Peptide Modification

Pentafluoropyridine has been utilized in the modification of peptides to enhance their stability and functionality. Research indicates that it can react with nucleophilic amino acid residues such as serine, cysteine, and lysine, allowing for the introduction of reactive handles for further modifications or "tagging" of peptides. For instance, it was successfully arylated with orthogonally protected serine derivatives to produce novel amino acids that serve as building blocks in peptide synthesis .

Synthesis of Fluorinated Amino Acids

In another study, this compound was employed in the regioselective nucleophilic aromatic substitution reactions with primary and secondary amines. This reaction yielded 4-aminopyridine derivatives in excellent yields due to the high regioselectivity exhibited by this compound .

Catalysis

C–F Bond Activation

this compound is a key reagent in C–F bond activation processes. It has been shown to coordinate with metal centers (e.g., nickel and rhodium) to form stable complexes that facilitate various transformations. For example, photochemical reactions involving this compound led to the formation of metallacycles through C–F activation at low temperatures . Such reactions highlight its potential in catalytic applications where fluorinated compounds are involved.

Material Science

Fluorinated Polymers

The compound has been instrumental in the synthesis of fluorinated networks and polymers. Its reactive nature allows for the formation of complex structures through nucleophilic aromatic substitution. A notable application involved using this compound to create porous β-cyclodextrin polymers for environmental remediation purposes. These polymers demonstrated high efficiency in removing heavy metals and organic pollutants from water, achieving over 91% removal efficiency .

Organic Synthesis

Ester and Thioester Formation

this compound has been effectively utilized in one-pot reactions to couple carboxylic acids with nucleophiles, resulting in the formation of esters and thioesters. This method showcases its utility in organic synthesis, particularly for generating acyl fluorides rapidly under mild conditions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Peptide modification and synthesis of fluorinated amino acids | Enhanced stability and functionality of peptides; high regioselectivity in nucleophilic substitutions |

| Catalysis | C–F bond activation using metal complexes | Formation of metallacycles; efficient transformations at low temperatures |

| Material Science | Synthesis of fluorinated polymers for environmental applications | High efficiency in removing contaminants from water; recyclable materials |

| Organic Synthesis | One-pot formation of esters and thioesters | Rapid generation of acyl fluorides under mild conditions |

Case Studies

- Peptide Modification : Hudson et al. (2017) demonstrated that this compound could be used to modify serine residues within peptides, enhancing their proteolytic stability while maintaining compatibility for peptide elongation into trimeric sequences .

- Environmental Remediation : A study by Yu et al. (2018) illustrated the use of this compound in creating porous β-cyclodextrin polymers that effectively adsorb heavy metals from water, showcasing its application in sustainable chemistry .

- Catalytic Reactions : Research on photochemical reactions involving this compound revealed its role as a ligand that stabilizes metal complexes during C–F activation processes, facilitating new pathways for organic transformations .

作用機序

Pentafluoropyridine acts as a highly reactive electrophilic reagent, enabling nucleophilic aromatic substitution reactions with peptide side chains under mild conditions. This reactivity is attributed to the electron-withdrawing nature of the fluorine atoms, which makes the compound highly susceptible to nucleophilic attack .

類似化合物との比較

Tetrafluoropyrimidine: Another perfluoroheteroaromatic compound with similar reactivity and applications in organic synthesis.

Tetrafluoropyridazine: Known for its use as a multifunctional building block for the synthesis of macrocyclic systems.

Uniqueness of Pentafluoropyridine:

- This compound is unique due to its high reactivity and versatility in undergoing nucleophilic aromatic substitution reactions. Its ability to enhance proteolytic stability in peptides and its applications in high-performance supercapacitors further distinguish it from other similar compounds .

生物活性

Pentafluoropyridine (PFP) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthetic utility in drug development, and case studies demonstrating its application in biological systems.

This compound is characterized by a highly electronegative fluorine atom substitution pattern, which significantly influences its chemical reactivity. The presence of five fluorine atoms enhances the compound's electron-withdrawing properties, making it an effective electrophile in nucleophilic substitution reactions. This reactivity is particularly pronounced at the 4-position of the pyridine ring, where nucleophiles can readily substitute the fluorine atoms.

| Property | Value |

|---|---|

| Molecular Formula | C5F5N |

| Molecular Weight | 155.06 g/mol |

| Boiling Point | 98 °C |

| Density | 1.54 g/cm³ |

| Solubility | Soluble in polar solvents |

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral activities of pyridine derivatives, including this compound. The compound has shown potential as a building block for synthesizing various bioactive molecules with enhanced therapeutic properties. For instance, modifications to the pyridine nucleus can lead to compounds with significant antibacterial and antifungal activities .

In particular, this compound has been investigated for its ability to enhance the lipophilicity of drugs, which is crucial for improving bioavailability and efficacy. The substitution of hydrogen with fluorine atoms in drug molecules often increases their biological activity by facilitating better interaction with biological membranes .

Case Studies

- One-Pot Ester and Thioester Formation : A study demonstrated that this compound could generate acyl fluorides in situ from carboxylic acids under mild conditions. This method allows for the straightforward synthesis of esters and thioesters, which are valuable intermediates in drug synthesis. The approach was successfully applied to synthesize analogues of known drugs such as naproxen and ibuprofen .

- Reactivity with Hydroxylated Compounds : Research indicated that this compound reacts with hydroxylated naphthoquinones and anthraquinones under basic conditions, producing novel fluorinated derivatives that may exhibit enhanced biological activities. The high electron efficiency of PFP facilitates these reactions, leading to diverse functionalized products suitable for further biological evaluation .

Mechanistic Insights

The mechanisms underlying the biological activity of this compound involve nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms adjacent to the nitrogen in the pyridine ring. Computational studies have suggested that the electron-withdrawing nature of fluorine enhances the electrophilicity of these carbons, thereby increasing reaction rates and yields in synthetic applications .

特性

IUPAC Name |

2,3,4,5,6-pentafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOWLIKIQLYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220258 | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-16-3 | |

| Record name | Pentafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。